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molecular formula C7H4ClNS B1354074 7-Chlorothieno[3,2-b]pyridine CAS No. 69627-03-8

7-Chlorothieno[3,2-b]pyridine

Cat. No. B1354074
M. Wt: 169.63 g/mol
InChI Key: GYQUXKQLCNFKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

A suspension of thieno[3,2-b]pyridin-7-ol (4.6 g, 30.4 mmol) in POCl3 (15 mL, 30.4 mmol) was refluxed at 105° C. for 4 hr. The solvent was evaporated to afford a dark brown oil that was cooled in an ice bath and diluted with cold water. The aqueous layer was adjusted to a basic pH (˜8) by adding an NH4OH solution. The aqueous mixture was extracted with EtOAc and DCM. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to afford an oil. Purification of the crude material by silica gel chromatography using a BIOTAGE® machine (hexanes:ethyl acetate 75:25) afforded the title compound as a pale buff solid (4.7 g, 91%). ESI MS (M+H)+=170.0.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
( ~8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][C:8]=2O)[CH:3]=[CH:2]1.O=P(Cl)(Cl)[Cl:13].[NH4+].[OH-]>O>[Cl:13][C:8]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:3]=[CH:2][S:1][C:9]=12 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
S1C=CC2=NC=CC(=C21)O
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
( ~8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil that
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc and DCM
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=CS2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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